![molecular formula C12H16Cl2F2N2O B1412739 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride CAS No. 2206264-48-2](/img/structure/B1412739.png)
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
Overview
Description
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride (DFPPE-D) is an organic compound that has been used for a variety of research applications in the scientific community. It is a colorless, crystalline solid and has a molecular weight of 447.99 g/mol. It is a derivative of the piperazine family of compounds and has been used in a variety of scientific studies due to its unique properties.
Scientific Research Applications
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives have gained attention due to their significant pharmacological properties, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects, although their roles extend beyond just serotonin receptor interactions. The extensive distribution and metabolic pathways of these derivatives underline their potential in targeted drug development and therapeutic interventions (Caccia, 2007).
Anti-mycobacterial Activity
Piperazine and its analogs serve as vital building blocks in developing anti-Tuberculosis (TB) molecules. Several piperazine-containing molecules have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). The structural versatility of piperazine allows for the exploration of new anti-mycobacterial agents with improved safety, selectivity, and cost-effectiveness (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine, a heterocyclic compound, is integral in designing drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer activities. The structure-activity relationship (SAR) studies of piperazine derivatives illuminate their pharmacodynamic and pharmacokinetic properties, facilitating the development of novel therapeutic agents with enhanced efficacy and reduced toxicity (Rathi et al., 2016).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJHHAQOUPKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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